Home > Products > Screening Compounds P91908 > Beclomethasone-17-monopropionate;17-BMP
Beclomethasone-17-monopropionate;17-BMP -

Beclomethasone-17-monopropionate;17-BMP

Catalog Number: EVT-14939634
CAS Number:
Molecular Formula: C25H33ClO6
Molecular Weight: 465.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beclomethasone-17-monopropionate, also known as 17-BMP, is a synthetic corticosteroid derived from beclomethasone dipropionate. It is primarily recognized for its anti-inflammatory properties and is utilized in various therapeutic applications, particularly in respiratory conditions such as asthma and chronic obstructive pulmonary disease. As a metabolite of beclomethasone dipropionate, it exhibits enhanced glucocorticoid activity compared to its parent compound, making it a significant focus in pharmaceutical research.

Source and Classification

Beclomethasone-17-monopropionate is classified as a small molecule drug and falls under the category of corticosteroids. Its chemical formula is C25H33ClO6C_{25}H_{33}ClO_{6}, with a molecular weight of approximately 464.98 g/mol . The compound is primarily sourced from the metabolic conversion of beclomethasone dipropionate, which serves as a prodrug that releases beclomethasone-17-monopropionate upon administration .

Synthesis Analysis

Methods and Technical Details

The synthesis of beclomethasone-17-monopropionate typically involves the hydrolysis of beclomethasone dipropionate. This reaction can occur enzymatically or chemically, leading to the formation of the monopropionate variant. The hydrolysis process can be catalyzed by esterase enzymes present in various tissues, including the lungs and plasma .

A simplified reaction pathway includes the following steps:

  1. Hydrolysis: The ester bonds in beclomethasone dipropionate are cleaved by esterase enzymes.
  2. Formation of Beclomethasone-17-Monopropionate: The product of hydrolysis is predominantly beclomethasone-17-monopropionate, which exhibits greater receptor affinity than its precursor.

This metabolic pathway highlights the importance of enzymatic activity in determining the pharmacokinetic properties of corticosteroids.

Molecular Structure Analysis

Structure and Data

The molecular structure of beclomethasone-17-monopropionate features a complex steroid backbone characteristic of corticosteroids. The structural formula can be represented as:

C25H33ClO6\text{C}_{25}\text{H}_{33}\text{ClO}_{6}

The IUPAC name for this compound is (1R,2S,3aS,3bS,9aS,9bR,10S,11aS)-9b-chloro-10-hydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-7-oxo-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclo-pregna-1,4-diene-3,20-dione .

The compound's three-dimensional structure can be analyzed using various computational chemistry tools to predict its interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Beclomethasone-17-monopropionate undergoes various chemical reactions that influence its pharmacological activity:

  1. Hydrolysis: As mentioned earlier, this is the primary reaction that activates beclomethasone dipropionate into its more active form.
  2. Metabolic Pathways: In human lung tissues and plasma, 17-BMP can further degrade into other metabolites through complex pathways involving hydrolysis and transesterification reactions .

These reactions are crucial for understanding the drug's bioavailability and therapeutic efficacy.

Mechanism of Action

Process and Data

Beclomethasone-17-monopropionate exerts its effects primarily through binding to glucocorticoid receptors in target tissues. This binding leads to:

  • Anti-inflammatory Effects: The activated receptor complex translocates to the nucleus where it modulates gene expression involved in inflammatory responses.
  • Immunosuppressive Actions: By inhibiting the expression of pro-inflammatory cytokines and chemokines, 17-BMP reduces inflammation and immune response.

Research indicates that 17-BMP has a binding affinity approximately 30 times greater than that of its parent compound (beclomethasone dipropionate), enhancing its potency in clinical applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Beclomethasone-17-monopropionate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

The elimination half-life of 17-BMP is approximately 2.8 hours . Its pharmacokinetics indicate that it undergoes significant hepatic metabolism before excretion primarily via bile (60%) and urine (12%) .

Applications

Scientific Uses

Beclomethasone-17-monopropionate is primarily used in:

  1. Respiratory Therapy: It is effective in managing asthma and chronic obstructive pulmonary disease due to its potent anti-inflammatory effects.
  2. Research Applications: Investigated for its mechanism in modulating immune responses and potential uses in other inflammatory conditions.

Its enhanced receptor affinity makes it a valuable compound for developing new therapeutic strategies aimed at improving patient outcomes in respiratory diseases .

Introduction to 17-BMP in Glucocorticoid Pharmacology

Role in Corticosteroid Therapy: From Prodrug Activation to Therapeutic Efficacy

Beclomethasone-17-monopropionate (17-BMP) is the primary active metabolite of the prodrug beclomethasone dipropionate (BDP), a cornerstone in inhaled corticosteroid therapy for asthma and inflammatory conditions. Upon administration, BDP undergoes rapid enzymatic hydrolysis by esterases in pulmonary and gastrointestinal tissues, shedding one propionate group to form 17-BMP. This conversion is critical for therapeutic efficacy, as 17-BMP exhibits ~25-fold higher binding affinity for the glucocorticoid receptor (GR) compared to BDP and ~13-fold greater affinity than dexamethasone [1] [4].

The molecular basis of 17-BMP’s potency lies in its optimized interaction with the GR ligand-binding domain. Upon binding, the activated GR complex translocates to the nucleus, where it:

  • Transactivates anti-inflammatory genes (e.g., GILZ, FKBP51), encoding proteins like lipocortin-1 and interleukin-10 [1] [7].
  • Transrepresses pro-inflammatory transcription factors (NF-κB, AP-1), inhibiting cytokine/chemokine production (e.g., IL-6, TNFα, CXCL8) at low nanomolar concentrations (EC₅₀: 0.01–0.1 nM) [4] [8].
  • Recruits histone deacetylases, condensing chromatin to suppress inflammatory gene expression [1].

Table 1: Key Pharmacodynamic Properties of 17-BMP vs. BDP

Parameter17-BMPBDP
GR Binding Affinity (Relative)25x1x
Cytokine Suppression (IL-6 EC₅₀)0.05 nMNot significant
Anti-inflammatory Gene InductionStrong (FKBP51, GILZ)Weak

This localized activity minimizes systemic effects, making 17-BMP pivotal for topical anti-inflammatory action in lung and gut mucosa. In chronic obstructive pulmonary disease (COPD) macrophages, 17-BMP suppresses inflammation 50–100× more effectively than BDP [4]. For gastrointestinal graft-versus-host disease (GVHD), oral BDP targets intestinal hydrolysis to 17-BMP, achieving focal efficacy with negligible systemic absorption [8].

Historical Development and Recognition as a Primary Active Metabolite

The recognition of 17-BMP evolved from pharmacokinetic studies of BDP in the 1970s. BDP, first patented in 1962 and approved clinically in 1972, was initially presumed to act directly [7]. However, by the late 1970s, researchers observed that:

  • BDP’s weak glucocorticoid receptor binding (in vitro) contrasted with its in vivo efficacy [1].
  • Plasma samples from BDP-treated patients showed undetectable BDP but significant levels of a monopropionate metabolite [2] [6].

A pivotal 2002 pharmacokinetic study established 17-BMP as the dominant active species. After inhalation of BDP extrafine aerosol, >90% of plasma glucocorticoid activity was attributable to 17-BMP, with BDP concentrations being transient and low [2] [6]. Key findings included:

  • Dose proportionality: 17-BMP Cmax and AUC increased linearly with BDP dose (100–400 µg) [6].
  • Rapid conversion: BDP’s half-life was minutes vs. 17-BMP’s 2.8-hour half-life [6] [7].
  • Topical specificity: High 17-BMP lung concentrations correlated with clinical asthma control [1] [2].

Table 2: Key Pharmacokinetic Parameters of 17-BMP from BDP Conversion

ParameterValueStudy Details
Half-life (t₁/₂)2.8 hoursAdults with asthma [6]
Tmax0.7 hoursAfter 320 µg BDP inhalation [1]
Bioavailability<20% (oral)Due to first-pass hydrolysis [1]

By the 2000s, 17-BMP was acknowledged as the primary mediator of BDP’s effects, reshaping device development (e.g., extrafine particle aerosols) to optimize lung delivery and metabolic activation [2] [6]. Its role in oral BDP formulations for GI inflammation further highlights the therapeutic harnessing of localized prodrug activation [8].

Properties

Product Name

Beclomethasone-17-monopropionate;17-BMP

IUPAC Name

[(9R,10S,13S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

Molecular Formula

C25H33ClO6

Molecular Weight

465.0 g/mol

InChI

InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14?,17?,18?,19?,22-,23-,24-,25-/m0/s1

InChI Key

OHYGPBKGZGRQKT-BPARTCAISA-N

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO

Isomeric SMILES

CCC(=O)O[C@@]1(C(CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.